PI3Kδ Inhibitory Potency of 3-Isobutylpiperidin-3-ol in Cellular Assays
3-Isobutylpiperidin-3-ol demonstrates measurable inhibitory activity against human phosphoinositide 3-kinase delta (PI3Kδ) in a cellular context, with an IC₅₀ value of 374 nM for inhibiting AKT phosphorylation at S473 in Ri-1 cells, as determined by electrochemiluminescence assay [1]. In a biochemical assay format using purified enzyme and biotin-PIP3 substrate, the compound exhibited a slightly higher IC₅₀ of 451 nM [2]. While no direct head-to-head comparison with a specific close analog is available in the same experimental system, these values provide a benchmark for evaluating the compound's utility in PI3Kδ-targeted research programs relative to other 3-alkylpiperidin-3-ol scaffolds.
| Evidence Dimension | PI3Kδ inhibition (cellular) |
|---|---|
| Target Compound Data | IC₅₀ = 374 nM (AKT phosphorylation, Ri-1 cells) |
| Comparator Or Baseline | No direct comparator; baseline activity for structurally related 3-alkylpiperidin-3-ols in PI3Kδ assays generally ranges from 100 nM to >10 µM depending on substitution pattern [3] |
| Quantified Difference | Not calculable due to absence of direct comparator |
| Conditions | Ri-1 cells, electrochemiluminescence, 30 min incubation, presence of human serum |
Why This Matters
This PI3Kδ inhibitory activity establishes 3-isobutylpiperidin-3-ol as a potential starting point for medicinal chemistry optimization in immuno-oncology and inflammation, distinguishing it from analogs lacking measurable kinase engagement.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. BindingDB Entry. View Source
- [2] BindingDB. BDBM50240975 (CHEMBL4084907). Inhibition of PI3Kdelta (unknown origin) using biotin-PIP3 as substrate. BindingDB Entry. View Source
- [3] Messina F, et al. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase. Bioorg Med Chem Lett. 2015;25(5):1055-1059. View Source
